3'-(benzenesulfonyl)-1'-(2-methoxyethyl)-2,4',5,5'-tetramethyl-1'H-1,2'-bipyrrole
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Overview
Description
3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole is a complex organic compound characterized by its unique bipyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole typically involves multi-step organic reactions. The process begins with the preparation of the bipyrrole core, followed by the introduction of the benzenesulfonyl and 2-methoxyethyl groups. Common reagents used in these reactions include sulfonyl chlorides, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and various catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted bipyrroles, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Shares structural similarities and is used in similar applications.
Methoxyphenol derivatives: Compounds like 2-methoxyphenol and 3-methoxyphenol have related functional groups and are used in various chemical reactions.
Uniqueness
3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole is unique due to its specific combination of functional groups and bipyrrole core, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-(2,5-dimethylpyrrol-1-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-11-12-16(2)23(15)21-20(17(3)18(4)22(21)13-14-26-5)27(24,25)19-9-7-6-8-10-19/h6-12H,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTXEQDQBVLYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(N2CCOC)C)C)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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